![molecular formula C28H30Cl2N2O3S B13991879 1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate CAS No. 6756-64-5](/img/structure/B13991879.png)
1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and bis(2-chloroethyl) groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Methyl Group: The methyl group is introduced to the quinoline ring via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting 4-chlorobenzyl chloride with aniline in the presence of a base like sodium hydroxide.
Introduction of Bis(2-chloroethyl) Groups: The final step involves the reaction of the aniline derivative with 2-chloroethyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies investigating the mechanisms of action of DNA-damaging agents and their effects on cellular processes.
作用机制
The mechanism by which N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline exerts its effects involves the formation of DNA cross-links. The bis(2-chloroethyl) groups can alkylate DNA, leading to the formation of interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately leading to cell death. The quinoline moiety may also interact with DNA, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Bis(2-chloroethyl) ethers: These compounds contain bis(2-chloroethyl) groups and are used in similar applications, such as in the synthesis of polymers and as intermediates in organic synthesis.
Uniqueness
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
6756-64-5 |
|---|---|
分子式 |
C28H30Cl2N2O3S |
分子量 |
545.5 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-ium-1-yl)methyl]aniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23Cl2N2.C7H8O3S/c1-17-10-13-25(21-5-3-2-4-20(17)21)16-18-6-8-19(9-7-18)24(14-11-22)15-12-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13H,11-12,14-16H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
UITMSLDAVUYDIM-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=C(C=C3)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


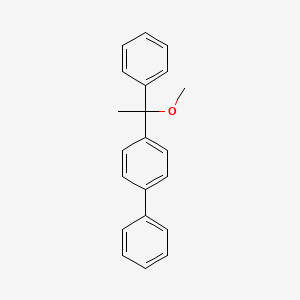
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
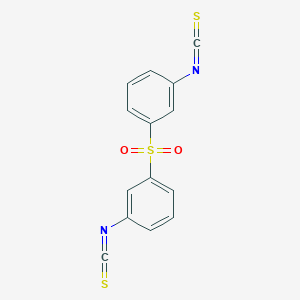
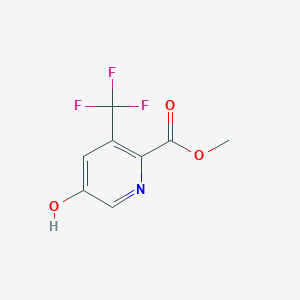




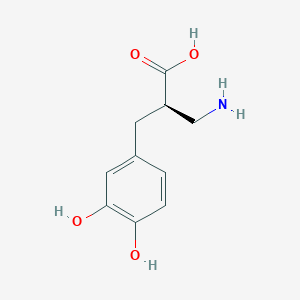
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
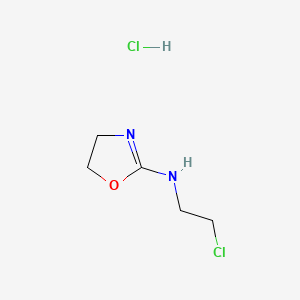
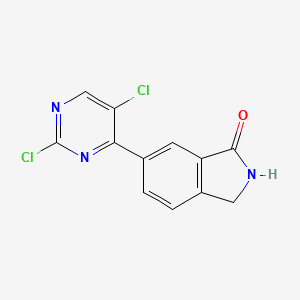
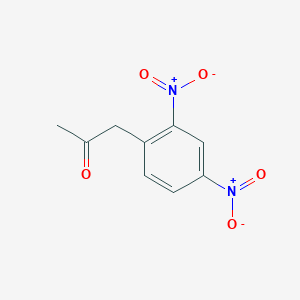
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
